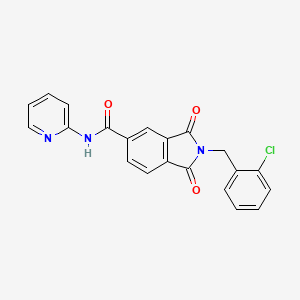![molecular formula C24H25N5O2S B14937079 N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14937079.png)
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a pyridine moiety, which is often found in pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a bromoketone with 2-aminopyridine under mild, metal-free conditions using iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This method promotes C–C bond cleavage and forms the desired amide.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as magnesium oxide nanoparticles (MgO NPs) can also enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The pyridine and benzothiazole moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-oxides, while reduction with hydrogen gas can yield reduced amines.
Applications De Recherche Scientifique
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: Known for their biological and therapeutic value.
3-bromoimidazo[1,2-a]pyridines: Used in medicinal chemistry for their varied applications.
Uniqueness
N-{(2S)-3-methyl-1-oxo-1-[(pyridin-3-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of a benzothiazole core and a pyridine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C24H25N5O2S |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C24H25N5O2S/c1-3-16(2)21(23(31)26-15-17-7-6-10-25-14-17)28-22(30)18-8-9-19-20(13-18)32-24(27-19)29-11-4-5-12-29/h4-14,16,21H,3,15H2,1-2H3,(H,26,31)(H,28,30)/t16-,21-/m0/s1 |
Clé InChI |
HXWKSCDWFYEPNF-KKSFZXQISA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC1=CN=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
SMILES canonique |
CCC(C)C(C(=O)NCC1=CN=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-dimethoxy-2-[(2-phenylmorpholin-4-yl)methyl]phthalazin-1(2H)-one](/img/structure/B14936996.png)
![methyl N-({2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)glycinate](/img/structure/B14937003.png)
![ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14937011.png)
![(E)-N-{5-[(Diethylamino)sulfonyl]-2-methoxyphenyl}-3-(4-nitrophenyl)-2-propenamide](/img/structure/B14937015.png)
![N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14937021.png)
![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B14937027.png)

![4-{[3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanoyl]amino}benzamide](/img/structure/B14937042.png)

![1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B14937049.png)
![6-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B14937058.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14937059.png)


